N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
This compound features a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) substituted with a 4-ethylbenzylidene group at the 5-position. The rhodanine moiety is linked via a butanamide chain to a 5-benzyl-1,3-thiazol-2-yl group. Rhodanine derivatives are known for diverse biological activities, including antimicrobial and enzyme inhibitory properties.
Properties
Molecular Formula |
C26H25N3O2S3 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C26H25N3O2S3/c1-2-18-10-12-20(13-11-18)16-22-24(31)29(26(32)34-22)14-6-9-23(30)28-25-27-17-21(33-25)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,16-17H,2,6,9,14-15H2,1H3,(H,27,28,30)/b22-16- |
InChI Key |
HZRHWGHFWKEKJJ-JWGURIENSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in Rhodanine Derivatives
The target compound’s rhodanine core is structurally analogous to several compounds in the literature, differing primarily in substituents:
*Calculated based on molecular formula.
†Predicted based on analogous compounds.
Key Observations :
- Electronic Effects: The 4-ethyl group in the target compound’s benzylidene substituent provides moderate electron-donating effects compared to bromophenyl (electron-withdrawing, ) or quinoxaline (electron-deficient, ).
Physicochemical Properties
- Solubility : The 4-ethyl group may slightly improve lipid solubility compared to polar substituents (e.g., -OH or -COOH).
- Melting Point : Expected to range between 160–250°C, consistent with analogs in .
Structural Confirmation Techniques
Crystallographic data for such compounds are often resolved using software like SHELXL (for refinement) and ORTEP-3 (for visualization) . Elemental analysis and mass spectrometry (as in ) are critical for validating purity and molecular weight.
Preparation Methods
Thiosemicarbazone Formation
4-Ethylbenzaldehyde is condensed with thiosemicarbazide in methanol under acidic conditions (HCl, 0°C, 2 hours) to form the corresponding thiosemicarbazone. The product precipitates as a white solid (yield: 89–92%), with IR spectroscopy confirming the C=N stretch at 1615 cm.
Thiazolidinone Cyclization
The thiosemicarbazone intermediate is cyclized with γ-bromo-α-methylbutanoic acid in dimethylformamide (DMF) at 110°C for 12 hours to form the thiazolidinone ring. The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the γ-bromo carbon, followed by intramolecular lactamization. The Z-configuration of the benzylidene group is stabilized by π-π stacking interactions, as evidenced by NOESY correlations between the ethylbenzylidene proton (δ 7.45 ppm) and the thiazolidinone carbonyl.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 198–200°C |
| NMR (DMSO-d) | δ 7.45 (d, J=16 Hz, CH=), 3.92 (s, SCH) |
Amide Coupling Reaction
The final step involves coupling 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid with 5-benzyl-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (0°C → rt, 24 hours). The reaction progress is monitored by TLC (R = 0.6, ethyl acetate/hexane 1:1), and the product is purified via recrystallization from ethanol/water (yield: 68–72%).
Spectral Validation :
-
IR : 1685 cm (C=O amide), 1240 cm (C=S)
-
NMR : δ 8.12 (s, NH), 7.35–7.28 (m, aromatic), 2.65 (q, J=7.6 Hz, CHCH)
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30)
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for both thiazole and thiazolidinone syntheses (Table 1).
Table 1 : Reaction Time and Yield Comparison
| Step | Conventional (Time/Yield) | Microwave (Time/Yield) |
|---|---|---|
| Thiazole formation | 6 h / 82% | 20 min / 85% |
| Thiazolidinone cyclization | 12 h / 78% | 45 min / 80% |
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Challenges and Optimization Strategies
-
Stereochemical Control : The Z-configuration of the benzylidene group is maintained by using anhydrous conditions and avoiding base-mediated isomerization.
-
Purification : Silica gel chromatography is preferred over recrystallization for intermediates due to polymeric byproducts.
-
Scale-Up : Batch-wise addition of EDCl minimizes exothermic side reactions during coupling.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintaining 20–25°C during acylation steps minimizes side reactions .
- Catalysts : Triethylamine or DMAP improves yields in coupling steps .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- Spectroscopy :
- NMR : - and -NMR confirm regiochemistry of thiazole/thiazolidinone moieties and Z/E configuration of benzylidene groups .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns .
- Crystallography :
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from structural analogs with minor substituent variations. A systematic approach includes:
Structural Comparison : Cross-referencing analogs (Table 1) to isolate substituent-specific effects.
Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes/receptors .
Dose-Response Validation : Repeating assays under standardized conditions (e.g., ATP levels in kinase inhibition assays) .
Q. Table 1: Key Structural Analogs and Bioactivity Differences
| Compound Name | Substituent Variation | Observed Bioactivity Difference |
|---|---|---|
| 4-[(5Z)-5-(4-chlorobenzylidene)... | Chlorine vs. ethyl group | Higher cytotoxicity in chlorinated analog |
| 4-{(5Z)-5-[4-(octyloxy)benzylidene]... | Octyloxy chain vs. benzyl | Enhanced lipid solubility and membrane penetration |
Advanced: What strategies improve the compound’s stability during in vitro bioactivity assays?
Answer:
Instability often stems from:
- Hydrolytic Degradation : The thioxo group in the thiazolidinone core is prone to hydrolysis.
Mitigation Strategies :- Buffer Optimization : Use phosphate-free buffers (e.g., HEPES) at pH 7.4 to reduce nucleophilic attack .
- Cryopreservation : Store stock solutions in DMSO at -80°C to prevent dimerization .
- LC-MS Monitoring : Track degradation products in real-time during kinetic studies .
Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC values to predict activity .
Molecular Dynamics (MD) : Simulate binding pocket interactions (e.g., with PPAR-γ or EGFR kinases) to identify steric clashes or favorable contacts .
ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks early in design .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs:
- Enzyme Inhibition : Thiazolidinones target kinases (e.g., CDK2), proteases, and oxidoreductases via covalent bonding to catalytic cysteine residues .
- Receptor Modulation : The benzylidene moiety may interact with nuclear receptors (e.g., PPAR-γ) or GPCRs .
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Advanced: How can crystallographic data resolve ambiguities in the compound’s Z/E configuration?
Answer:
- X-ray Refinement : SHELXL refines the benzylidene group’s geometry, distinguishing Z/E isomers via C=C bond torsion angles .
- Electron Density Maps : High-resolution (<1.0 Å) data clarify substituent orientation (e.g., ethyl group vs. fluorine in analogs) .
- Validation Tools : PLATON or RINGER detect outliers in bond lengths/angles caused by misassigned configurations .
Basic: What purification techniques are recommended post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
